N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAOKUWNAMHVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through nucleophilic substitution reactions involving 4-fluorophenol and suitable acylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
Key structural variations among analogs include substitutions on the thiadiazole ring (alkyl, aryl, or sulfur-containing groups) and modifications to the acetamide-linked phenoxy moiety. Physical properties such as melting points and synthetic yields provide insights into stability and practicality:
Key Observations :
- Bulky groups (e.g., tert-butyl, benzylthio) correlate with moderate melting points (130–170°C), while electron-withdrawing substituents (e.g., trifluoromethyl, nitro) increase melting points (>250°C) due to enhanced intermolecular interactions .
- Yields for sulfur-containing analogs (e.g., benzylthio: 85–88%) are generally higher than those with nitro or trifluoromethyl groups (56–62%) .
Anticancer Activity:
- Compound 3 and 8 : Induce apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Docking studies highlight π-π interactions and hydrogen bonding with Akt’s active site .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Demonstrates cytotoxicity against cancer cell lines, attributed to the trifluoromethyl group’s electron-withdrawing effects enhancing target binding .
- Target Compound: The 4-fluorophenoxy group may mimic nitro or chloro substituents in π-stacking interactions, but its lower electronegativity compared to nitro groups could reduce Akt affinity. The tert-butyl group may improve bioavailability over smaller alkyl chains .
Antimicrobial and Anti-inflammatory Activity:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives (4a-k): Exhibit antibacterial, antifungal, and analgesic activities.
Biological Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C13H14FN3O2S
- Molecular Weight : 293.33 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole with 4-fluorophenoxyacetic acid derivatives. This process has been optimized to yield high purity and yield of the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
These values indicate significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, suggesting that the compound may act as a potential anticancer agent.
The mechanisms through which these compounds exert their anticancer effects often involve:
- Inhibition of Aromatase Activity : Compounds like this compound have shown aromatase inhibitory activity, crucial for estrogen-dependent cancers .
- Induction of Apoptosis : Many thiadiazole derivatives induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, it was demonstrated that modifications at the thiadiazole position significantly influenced anticancer activity. The most active compounds were evaluated for selectivity against non-cancerous cell lines (e.g., NIH3T3), revealing a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
